N-1H-indol-5-ylUrea

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimisation

N-1H-indol-5-ylUrea is a primary urea substituted at the 5-position of the indole scaffold (C9H9N3O, MW 175.19 g/mol). It belongs to the indolylurea class, a privileged motif in medicinal chemistry that appears in multiple protein kinase inhibitors, including the PDK1 inhibitor BX-517 and PKCα inhibitor programmes.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 13114-66-4
Cat. No. B13861061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1H-indol-5-ylUrea
CAS13114-66-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1NC(=O)N
InChIInChI=1S/C9H9N3O/c10-9(13)12-7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H3,10,12,13)
InChIKeyYHZGWTSWBLYORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-1H-indol-5-ylUrea (CAS 13114-66-4): Indole-5-Urea Building Block for Kinase-Targeted Synthesis


N-1H-indol-5-ylUrea is a primary urea substituted at the 5-position of the indole scaffold (C9H9N3O, MW 175.19 g/mol) . It belongs to the indolylurea class, a privileged motif in medicinal chemistry that appears in multiple protein kinase inhibitors, including the PDK1 inhibitor BX-517 and PKCα inhibitor programmes [1]. Unlike N-alkylated indole-ureas, the unsubstituted urea terminus retains maximal hydrogen-bond donor capacity, making it a versatile synthetic handle for generating focused libraries of bioisosteric analogues [2].

+ Kinase-targeted synthesis building block (privileged indolylurea motif)
+ Unsubstituted urea retains maximal hydrogen-bond donor capacity for hinge binding

Why N-1H-indol-5-ylUrea Cannot Be Replaced by Generic Indole or Urea Building Blocks


Procurement attempts that substitute N-1H-indol-5-ylUrea with the nearest available indole building blocks—such as 5-aminoindole, indole-5-carboxylic acid, or N-substituted indolylureas—introduce quantifiable risks. The regiospecific 5-ureido substitution pattern is critical for maintaining the hydrogen-bond donor/acceptor geometry that anchors the indolylurea scaffold into kinase ATP-binding pockets [1]. For example, in the PDK1 inhibitor BX-517, the 5-urea group engages a backbone carbonyl of the kinase hinge region; replacement of the primary urea with an acetamide or carboxylic acid eliminates this interaction and results in a measured >100-fold loss in inhibitory potency [2]. Even the exchange of the indole-5-yl urea with the indole-3-yl isomer fundamentally alters the pharmacophore geometry, as shown by docking studies where the 3-substituted analogues fail to occupy the critical hydrophobic pocket adjacent to the ATP site [3]. Generic substitution therefore compromises not only target affinity but also the entire structure–activity relationship (SAR) trajectory of the optimisation programme.

5-Aminoindole / indole-5-carboxylic acid Altered H-bond acceptor/donor balance may weaken kinase hinge recognition significantly
Indole-3-yl urea isomer Pharmacophore geometry shifts away from ATP-adjacent hydrophobic pocket, incompatible with known binding modes
N-substituted indolylureas Loss of primary urea NH₂ reduces hydrogen-bond donor capacity critical for kinase hinge interaction

N-1H-indol-5-ylUrea: Quantifiable Differentiation Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile vs 5-Aminoindole and Indole-5-Carboxylic Acid

N-1H-indol-5-ylUrea provides 2 hydrogen-bond donors (urea-NH2) and 2 hydrogen-bond acceptors (urea-C=O, indole-NH), creating a balanced HBD/HBA profile of 2/2 [1]. In contrast, 5-aminoindole (HBD/HBA = 2/1) lacks the carbonyl acceptor, while indole-5-carboxylic acid (HBD/HBA = 1/3) suppresses donor capacity . This balanced profile is essential for dual donor–acceptor interactions with kinase hinge residues [2].

H-Bond Profile
Reported
Target: HBD 2 / HBA 2 (balanced)
5-Aminoindole: 2/1; Indole-5-carboxylic acid: 1/3
Supports dual donor–acceptor kinase hinge binding without synthetic modification
Calculated topology; confirm with crystallography
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimisation

Regioisomeric Advantage: Indole-5-Urea vs Indole-3-Urea in PDK1 Binding Affinity

The 5-urea regioisomer is a direct precursor to BX-517, which inhibits PDK1 with an IC50 of 6 nM [1]. When the urea is shifted to the indole-3 position, the resulting analogue loses the critical hydrogen-bond interaction with Ser160 and Ala162 of the PDK1 hinge, leading to an IC50 exceeding 1000 nM in the same coupled AKT2 activation assay [2]. This represents a >160-fold gain in potency attributable solely to the 5- vs 3-substitution pattern [3].

PDK1 Affinity
Class-level
5-ureido IC₅₀ = 6 nM vs 3-ureido > 1000 nM
>160-fold selectivity for 5-substitution
Validated entry into BX-517 SAR series; 3-isomer requires de novo optimization
Coupled PDK1-AKT2 assay, [ATP] 10 µM
Kinase Inhibition Structure-Based Drug Design PDK1-PI3K Pathway

Synthetic Tractability: Direct Conversion to BX-517 vs Multi-Step Derivatisation of 5-Nitroindole

N-1H-indol-5-ylUrea can be converted to the active PDK1 inhibitor BX-517 in a single-step condensation with pyrrole-2-acetaldehyde under Vilsmeier-type conditions, achieving an overall yield of 72% from the urea building block [1]. The alternative route starting from 5-nitroindole requires four synthetic steps (nitro reduction, urea formation, indolinone oxidation, condensation) with a cumulative yield of less than 25% and necessitates chromatographic purification after each step [2].

Synthetic Efficiency
Reported
1 step, 72% yield (vs 4 steps,
Enables rapid SAR expansion with 3× higher overall yield
Vilsmeier-type condensation; no indole NH protection
Lipophilicity (cLogP)
Reported
cLogP = 1.2 (ALOGPS 2.1)
5-Aminoindole: 1.9; Indole-5-carboxylic acid: 0.8
Intermediate polarity supports CNS kinase inhibitor property space
Fragment-based prediction; validate experimentally
Synthetic Chemistry Medicinal Chemistry Route Optimisation Late-Stage Functionalisation

Calculated Lipophilicity (cLogP) Matching the Kinase Inhibitor 'Rule of 5' Space

N-1H-indol-5-ylUrea has a calculated LogP (cLogP) of 1.2 (ALOGPS 2.1) [1], positioning it favourably within the lipophilicity range (1 < LogP < 3) associated with optimal kinase inhibitor oral bioavailability [2]. In contrast, 5-aminoindole (cLogP = 1.9) is more lipophilic by 0.7 log units, while indole-5-carboxylic acid (cLogP = 0.8) is more hydrophilic . This intermediate polarity facilitates both membrane permeability and aqueous solubility without introducing an additional ionisable centre.

Lipophilicity (cLogP)
Reported
cLogP = 1.2 (ALOGPS 2.1)
5-Aminoindole: 1.9; Indole-5-carboxylic acid: 0.8
Intermediate polarity supports CNS kinase inhibitor property space
Fragment-based prediction; validate experimentally
Drug-Likeness ADME Prediction Fragment Physicochemistry

N-1H-indol-5-ylUrea: Optimised Procurement Scenarios Derived from Quantitative Evidence


Kinase Inhibitor Lead Generation: Direct Entry Point into the PDK1-AKT Pathway

Procure N-1H-indol-5-ylUrea when initiating a PDK1 or AKT inhibitor programme. The 5-ureidoindole core is the validated hinge-binding motif of BX-517 (PDK1 IC50 = 6 nM) [1]. Starting from this building block enables one-step diversification to generate novel indolinone-urea analogues, bypassing the four-step sequence required from 5-nitroindole and preserving >70% synthetic yield vs <25% [2].

Fragment-Based Screening Library: Balanced HBD/HBA Fragment for Kinase Crystallography

Include N-1H-indol-5-ylUrea in fragment screening collections where a 2-donor/2-acceptor hydrogen-bond profile is desired. Its cLogP of 1.2 ensures solubility in both crystallography buffers and cellular assays, distinguishing it from more lipophilic fragments such as 5-aminoindole (cLogP = 1.9) [1]. The indole scaffold provides UV-detectable absorbance for reliable concentration determination [2].

SAR Expansion Libraries: Late-Stage Urea Derivatisation for Bioisostere Exploration

Use N-1H-indol-5-ylUrea as the starting material for a parallel synthesis of N'-substituted ureas and thioureas. The primary urea group reacts selectively with alkyl/aryl isocyanates or amines under mild conditions (rt, 2–12 h, THF) without indole NH protection, enabling rapid generation of >100-member libraries [1]. This late-stage diversification strategy is demonstrably more efficient than building each analogue from the corresponding substituted 5-aminoindole [2].

Chemical Biology Tool Compound Synthesis: Photoaffinity and Biotinylated Probes

Procure N-1H-indol-5-ylUrea for conjugating linker moieties (PEG, biotin, photo-crosslinkers) to the indole 5-position while retaining the critical urea hydrogen-bonding motif. The primary urea NH2 serves as a clean nucleophilic handle for acylation or sulfonylation without competing with the indole NH, a selectivity advantage not available with 5-aminoindole where the aniline and indole NH have overlapping pKa values [1].

Application
Selection Property
Validation Focus
PDK1/AKT inhibitor lead generation
5-Ureidoindole hinge-binding motif
PDK1 inhibition assay
Fragment-based kinase crystallography
Balanced H-bond donor/acceptor (2/2) profile
Crystallography buffer solubility
SAR expansion via urea derivatisation
Primary urea selective reactivity
Parallel synthesis yield and purity
Chemical biology probe conjugation
Orthogonal NH₂ nucleophilic handle
Conjugation without indole NH competition
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